N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13466267
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O2 |
|---|---|
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(16)8-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1 |
| Standard InChI Key | CJMADMQNGOKVKJ-KIYNQFGBSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N |
Introduction
Chemical Structure and Key Properties
Structural Features
The compound’s structure includes:
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Pyrrolidine ring: A five-membered cyclic amine with defined stereochemistry.
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Acetamide group: Linked to a methyl-substituted nitrogen.
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(S)-2-Amino-3-methyl-butyryl side chain: A branched amino acid derivative appended to the pyrrolidine.
Stereochemical accuracy is critical, as the (S) configurations influence binding affinity and biological activity .
Table 1: Core Structural Components
| Component | Description | Functional Role |
|---|---|---|
| Pyrrolidine ring | Cyclic amine with stereogenic center | Targets enzyme/receptor binding |
| Acetamide moiety | N-methyl-substituted carbonyl group | Hydrogen bonding, stability |
| (S)-2-Amino-3-methyl-butyryl | Branched aliphatic side chain | Enhances hydrophobic interactions |
Physical and Computational Properties
Key properties derived from computational models include:
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Topological polar surface area (TPSA): 66.6 Ų (suggests potential for cell membrane permeability) .
Table 2: Computational Properties
| Property | Value | Significance |
|---|---|---|
| Hydrogen bond donor count | 1 | Limited capacity for H-bond donation |
| Hydrogen bond acceptor count | 3 | Favorable for protein-ligand interactions |
| Rotatable bond count | 4 | Moderate conformational flexibility |
Synthesis and Chemical Reactivity
Synthetic Routes
While specific protocols for this compound are unpublished, analogous syntheses (e.g., related pyrrolidine-acetamide derivatives) involve:
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Acid-catalyzed acylation: Reaction of (S)-2-amino-3-methylbutanoic acid with pyrrolidine derivatives.
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Amide coupling: Use of coupling agents (e.g., EDC, DCC) to link the acetamide and pyrrolidine moieties.
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Stereochemical control: Chiral resolution or asymmetric synthesis to maintain (S)-configurations .
Reactivity Profile
The compound undergoes typical amide reactions:
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Hydrolysis: Cleavage of the acetamide group under acidic/basic conditions.
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Nucleophilic substitution: Potential modification of the pyrrolidine nitrogen.
Comparative Analysis with Related Compounds
Structural Variants
| Compound | Molecular Weight | Key Substituent | Application Focus |
|---|---|---|---|
| N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide | 297.44 g/mol | 3,3-dimethylbutyryl | CNS disorders |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide | 241.33 g/mol | Pyrrolidin-3-yl | Enzyme inhibition |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide | 281.39 g/mol | Cyclopropyl group | Antiviral research |
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